2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
CAS No.: 154371-51-4
Cat. No.: VC21085135
Molecular Formula: C16H19IN2O2
Molecular Weight: 398.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154371-51-4 |
|---|---|
| Molecular Formula | C16H19IN2O2 |
| Molecular Weight | 398.24 g/mol |
| IUPAC Name | 2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3 |
| Standard InChI Key | PKFUWHBQVJSMDF-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I |
| Canonical SMILES | CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I |
Introduction
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde is a synthetic organic compound that belongs to the imidazole family. It is characterized by its complex structure, which includes a butyl group, an iodine atom, a phenylmethoxymethyl group, and an aldehyde functional group attached to the imidazole ring. This compound is of interest in chemical synthesis and potentially in pharmaceutical or biological applications due to its unique structure.
Synthesis and Availability
The synthesis of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde typically involves multi-step organic synthesis methods, including alkylation, halogenation, and formylation reactions. The compound is available from chemical suppliers like Hangzhou J&H Chemical Co., Ltd. and Ibookbio, with purity levels of 99% and 96%, respectively .
Potential Applications
While specific applications of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde are not widely documented, compounds with similar structures are often explored for their biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of an aldehyde group and an iodine atom suggests potential for further chemical modification or use in cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume